2-(6-chloro-1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-imidazole

Lipophilicity Membrane permeability Drug-likeness

2-(6-Chloro-1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-imidazole (CAS 328091-13-0) is a synthetic, achiral small molecule belonging to the 2,4,5-triarylimidazole class. Its structure integrates a 6-chloro-1,3-benzodioxole moiety at the 2-position and two phenyl groups at the 4- and 5-positions of the central imidazole ring, yielding the molecular formula C22H15ClN2O2 and a molecular weight of 374.83 g/mol.

Molecular Formula C22H15ClN2O2
Molecular Weight 374.8 g/mol
Cat. No. B3455494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-chloro-1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-imidazole
Molecular FormulaC22H15ClN2O2
Molecular Weight374.8 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C(=C2)C3=NC(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5)Cl
InChIInChI=1S/C22H15ClN2O2/c23-17-12-19-18(26-13-27-19)11-16(17)22-24-20(14-7-3-1-4-8-14)21(25-22)15-9-5-2-6-10-15/h1-12H,13H2,(H,24,25)
InChIKeyXRRZWOIORDNDQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Chloro-1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-imidazole: Structural Baseline and Procurement Context


2-(6-Chloro-1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-imidazole (CAS 328091-13-0) is a synthetic, achiral small molecule belonging to the 2,4,5-triarylimidazole class. Its structure integrates a 6-chloro-1,3-benzodioxole moiety at the 2-position and two phenyl groups at the 4- and 5-positions of the central imidazole ring, yielding the molecular formula C22H15ClN2O2 and a molecular weight of 374.83 g/mol . The compound features one hydrogen bond donor, three hydrogen bond acceptors, a topological polar surface area (tPSA) of 37.67 Ų, and a predicted logP of 5.85 . It is commercially supplied as a solid screening compound by multiple vendors, including AldrichCPR , and is primarily utilized in early-stage drug discovery campaigns .

Why Simple 2-Aryl-4,5-diphenylimidazole Interchange Fails: The 6-Chloro-1,3-benzodioxole Edge


The 6-chloro-1,3-benzodioxole substituent on 2-(6-chloro-1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-imidazole is not structurally equivalent to a simple phenyl, 4-chlorophenyl, or methoxyphenyl group. The fused dioxole ring, combined with the electron-withdrawing chlorine atom, significantly alters lipophilicity, polar surface area, and hydrogen bonding potential relative to common 2-aryl-4,5-diphenylimidazole analogs . These physicochemical differences directly impact membrane permeability, solubility, and protein binding propensity, meaning that the compound cannot be freely swapped with analogs like 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole or 2-(1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-imidazole without introducing uncontrolled variability into screening campaigns . The quantitative evidence below establishes the magnitude of these differentiating properties.

Quantitative Differentiation of 2-(6-Chloro-1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-imidazole Against Closest Structural Analogs


Elevated Lipophilicity (logP) Over the Non-Halogenated Benzodioxole Analog

The introduction of a chlorine atom at the 6-position of the benzodioxole ring increases the calculated logP by 0.71 log units relative to the non-halogenated analog 2-(1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-imidazole. This shift falls within the lipophilic range where passive membrane permeability is optimal but solubility is a potential concern, distinguishing the compound from the less hydrophobic parent .

Lipophilicity Membrane permeability Drug-likeness

Reduced Aqueous Solubility (logSw) Relative to the Non-Chlorinated Benzodioxole Congener

The increased lipophilicity conferred by the chlorine substituent is accompanied by a predicted 1.1 log-unit reduction in aqueous solubility compared to the non-chlorinated benzodioxole analog. This lower solubility profile is a defining feature that may be leveraged for cellular assays requiring slow-release or membrane-partitioning behavior, setting it apart from the more soluble parent compound .

Solubility ADME Formulation

Reduced Topological Polar Surface Area (tPSA) Versus the Non-Chlorinated Benzodioxole Derivative

The chlorine substituent on the benzodioxole ring reduces the topological polar surface area (tPSA) by 9.5 Ų compared to the non-chlorinated benzodioxole analog. This reduction in tPSA brings the value below the widely cited 60–70 Ų threshold for favorable blood-brain barrier penetration, a property not shared by the more polar parent compound .

Polar surface area Blood-brain barrier penetration ADME prediction

Reduced Hydrogen Bond Acceptor Capacity Compared to the Non-Halogenated Benzodioxole Analog

The target compound has three hydrogen bond acceptors, one fewer than the parent 2-(1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-imidazole, which possesses four. The reduction arises from the electron-withdrawing chlorine atom on the benzodioxole ring, which alters the hybridization and hydrogen bond accepting capacity of the adjacent oxygen . This reduced HBA count modulates the donor/acceptor balance and may affect recognition by hydrogen bond-intensive protein targets.

Hydrogen bonding Receptor-ligand interactions Selectivity

Higher Molecular Weight and LogP Compared to the 2-(4-Chlorophenyl) Analog, Without Sacrificing tPSA Advantage for CNS Prediction

The 2-(6-chloro-1,3-benzodioxol-5-yl) substituent results in a higher molecular weight (374.8 vs. 330.8 g/mol) and higher predicted logP (5.85 vs. 5.70) compared to 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole [1]. Despite the larger size, the tPSA remains within CNS-favorable territory (37.67 Ų), whereas the 2-(4-chlorophenyl) analog has lower HBA capacity and may engage targets differently. The combination of higher lipophilicity and retained low tPSA can be advantageous for hydrophobic CNS targets.

Molecular weight CNS drug design Lipophilic efficiency

Recommended Research and Procurement Scenarios for 2-(6-Chloro-1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-imidazole Based on Quantitative Evidence


Development of CNS-Penetrant Imidazole Probes Where Low tPSA and High Lipophilicity Are Critical

With a tPSA of 37.67 Ų (below the 60 Ų CNS penetration threshold) and a logP of 5.85, this compound is specifically suited for fragment-based or HTS campaigns targeting intracellular CNS receptors where the non-chlorinated benzodioxole analog (tPSA = 47.14 Ų) would have inferior predicted brain access . Its physicochemistry also surpasses the simpler 2-(4-chlorophenyl) analog in maintaining three hydrogen bond acceptors for target engagement while staying within CNS drug-like space.

Hydrophobic Binding Pocket Mapping via Controlled Solubility in Cellular Thermal Shift Assays (CETSA)

The predicted logP of 5.85 and logSw of -6.22 position this compound as a low-solubility probe . In CETSA or intracellular target engagement assays requiring compounds that partition predominantly into membranes or protein, this solubility profile can provide a superior signal window compared to the non-chlorinated analog (ΔlogSw ≈ -1.1), provided the assay tolerates low aqueous solubility.

Diversity Set Expansion for 2-Aryl-4,5-diphenylimidazole Libraries in Kinase or GPCR Panels

The unique combination of a chlorinated benzodioxole, three HBA, and an achiral, solid formulation makes the compound a differentiated addition to diversity-oriented screening decks . Its physicochemical distance from the non-chlorinated analog (logP difference of 0.71, tPSA difference of 9.47 Ų) ensures coverage of a distinct chemical space not sampled by common 2-aryl imidazole derivatives.

Physicochemical Reference Standard for LogP/LogD Method Development

The predicted logP of 5.85 (ChemDiv) and the alternative logP estimate of 6.37 (Hit2Lead) provide a well-characterized, moderately lipophilic reference compound for calibrating shake-flask or chromatographic logP/logD measurements in the high-logP range where validated standards are scarce . The commercially available solid form (AldrichCPR, ChemBridge) facilitates procurement at defined purity levels for analytical validation.

Quote Request

Request a Quote for 2-(6-chloro-1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.